molecular formula C8H19NO B3076730 N-(2-Methoxyethyl)-2,2-dimethyl-1-propanamine CAS No. 1040686-84-7

N-(2-Methoxyethyl)-2,2-dimethyl-1-propanamine

Cat. No. B3076730
CAS RN: 1040686-84-7
M. Wt: 145.24 g/mol
InChI Key: QEUZQXLIJFMEEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Methoxyethyl)-2,2-dimethyl-1-propanamine (MEDPA) is a chemical compound belonging to the class of secondary amines. It is a colorless liquid with a faint odor and is soluble in water and alcohol. MEDPA has a wide range of applications in scientific research, from its use as a reagent in synthesis of other compounds to its use as a probe for biochemical systems. In

Scientific Research Applications

Antidepressant Potential

  • Compounds Similar to N-(2-Methoxyethyl)-2,2-dimethyl-1-propanamine as Antidepressants : A study explored compounds related to this compound, identifying N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine as a potential antidepressant with reduced side effects compared to traditional treatments (Bailey et al., 1985).

Analytical Methods in Toxicology

  • Detection in Severe Intoxication Cases : A high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method was developed for detecting 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine, a compound structurally similar to this compound, in severe intoxication cases (Poklis et al., 2014).

Synthesis and Characterization

  • Preparation of Related Compounds : The preparation of diastereoisomeric phosphines, closely related to this compound, and their use as ligands in nickel-catalyzed asymmetric cross-coupling was studied (Hayashi et al., 1981).
  • Synthesis and Analysis of Isomeric Compounds : Research on the synthesis and separation of isomeric compounds similar to this compound as markers of clandestine p-methoxyamphetamine production was conducted (Błachut et al., 2002).

Molecular Docking and Spectral Studies

  • Conformational and Molecular Docking Studies : A conformational, NBO, NLO, HOMO-LUMO, NMR, electronic spectral study and molecular docking study of N,N-Dimethyl-3-(10H-phenothiazin-10-yl)-1-propanamine, a compound structurally similar to this compound, was conducted to assess its potential inhibitory activity against Plasmodium falciparum (Resmi et al., 2016).

Application in Clinical and Forensic Toxicology

  • Trace Detection in Urine Samples : A study developed a method for detecting trace amounts of N-methyl-1-phenol-2-propanamine, a compound related to this compound, in urine samples using molecular-imprinted polymer-based sorbents (Bykov et al., 2017).

properties

IUPAC Name

N-(2-methoxyethyl)-2,2-dimethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-8(2,3)7-9-5-6-10-4/h9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUZQXLIJFMEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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